3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine
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Overview
Description
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is a heterocyclic compound that features both imidazo and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The imidazo[4,5-b]pyridine scaffold is known for its biological activity, making it a valuable structure in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation, to yield the desired compound . The reaction conditions often involve the use of phase transfer catalysis in a solid-liquid system, with reagents like potassium carbonate and t-butylammonium bromide in dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like alkyl halides.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted imidazo[4,5-b]pyridine compounds .
Scientific Research Applications
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Akt pathway, which is crucial in cell proliferation and survival . By binding to the allosteric site of Akt, it prevents the phosphorylation and activation of downstream targets, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 3-(3H-Imidazo[4,5-b]pyridin-2-yl)benzoic acid
- 3-(3H-Imidazo[4,5-b]pyridin-2-yl)phenol
- 3-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline
Uniqueness
3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine is unique due to its dual imidazo and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug design, allowing for the development of compounds with specific biological activities .
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-9-7(3-1-5-13-9)10-15-8-4-2-6-14-11(8)16-10/h1-6H,(H2,12,13)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXVWWJDBRREKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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